methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

CAS No.: 855483-98-6

Cat. No.: VC5654079

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 855483-98-6 |

|---|---|

| Molecular Formula | C20H20N2O3S |

| Molecular Weight | 368.45 |

| IUPAC Name | methyl 4-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate |

| Standard InChI | InChI=1S/C20H20N2O3S/c1-25-19(24)17-9-7-16(8-10-17)14-26-20-21-11-18(13-23)22(20)12-15-5-3-2-4-6-15/h2-11,23H,12-14H2,1H3 |

| Standard InChI Key | YZGXIPWOZTVYNP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

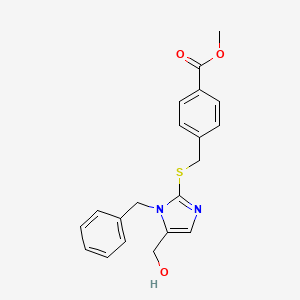

Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate (CAS 941917-58-4) is a white to off-white crystalline solid under standard conditions . The compound’s structure integrates several critical functional groups (Fig. 1):

-

A 1H-imidazole ring substituted at the 1-position with a benzyl group and at the 5-position with a hydroxymethyl moiety.

-

A thioether linkage (-S-CH-) connecting the imidazole’s 2-position to a methylene group.

-

A methyl benzoate ester attached to the methylene group, completing the molecular architecture.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.5 g/mol |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

The absence of reported thermophysical properties underscores the need for further experimental characterization .

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

-

The imidazole ring participates in acid-base chemistry due to its aromatic nitrogen atoms, with a pKa typically near 6–7 for analogous structures .

-

The benzyl group at N1 provides steric bulk and influences solubility, while the hydroxymethyl (-CHOH) at C5 offers a site for further derivatization (e.g., phosphorylation or esterification).

-

The thioether linkage enhances metabolic stability compared to oxygen ethers, a feature exploited in drug design .

-

The methyl benzoate moiety introduces lipophilicity, affecting membrane permeability in biological systems .

Synthesis and Optimization Strategies

Imidazole Core Construction

Recent advances in imidazole synthesis emphasize regioselective methods to install substituents at specific positions . For this compound, a two-step strategy is plausible:

-

Formation of the 1-benzyl-5-(hydroxymethyl)imidazole core:

-

Introduction of the thioether-methyl benzoate sidechain:

Challenges in Large-Scale Production

Key hurdles identified in related syntheses include:

-

Regioselectivity: Ensuring exclusive substitution at the imidazole’s 2-position requires careful control of reaction kinetics .

-

Thioether Stability: Thioethers are prone to oxidation; thus, inert atmospheres and antioxidant additives (e.g., BHT) may be necessary during purification .

-

Ester Hydrolysis: The methyl benzoate group is susceptible to basic hydrolysis, necessitating pH-controlled workups .

Structural Analysis and Spectroscopic Profiling

Crystallographic Considerations

The benzyl and methyl benzoate groups likely induce significant molecular asymmetry, complicating crystallization. X-ray diffraction studies of similar compounds reveal planar imidazole rings with substituents adopting orthogonal orientations to minimize steric clashes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume